1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one
Description
1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one is a heterocyclic ketone featuring an isothiazole core substituted with methoxy groups at the 3- and 5-positions and an acetyl group at the 4-position. The isothiazole ring, a five-membered aromatic system containing sulfur and nitrogen, confers unique electronic and steric properties. While direct synthesis or characterization data for this compound are absent in the provided evidence, analogous heterocyclic ketones (e.g., thiazole, triazole derivatives) offer insights into its behavior .
Properties
IUPAC Name |
1-(3,5-dimethoxy-1,2-thiazol-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-4(9)5-6(10-2)8-12-7(5)11-3/h1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHFJNRJEQBDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(SN=C1OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dimethoxyisothiazole with ethanone derivatives in the presence of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one exhibit significant anticancer properties. For instance, derivatives of isothiazole have been tested against various cancer cell lines, showing promising results in inhibiting cell growth. The National Cancer Institute's Developmental Therapeutics Program has evaluated these compounds, revealing mean growth inhibition values that suggest potential for development into therapeutic agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have demonstrated that certain derivatives possess antibacterial properties against a range of pathogens. The effectiveness of these compounds often correlates with their concentration, indicating a dose-dependent response in inhibiting bacterial growth .
Pesticide Development
This compound has potential applications in the agrochemical industry as a pesticide or fungicide. Its structural characteristics allow it to interact with biological targets in pests, leading to effective pest management solutions. Research into the synthesis of isothiazole-based compounds has shown their utility in developing environmentally friendly agricultural chemicals .
Data Tables
Case Study 1: Anticancer Evaluation
A series of compounds derived from isothiazole were evaluated for their anticancer activity using a panel of human tumor cell lines. The results indicated that specific structural modifications enhanced their efficacy, suggesting that this compound could be optimized for better therapeutic outcomes.
Case Study 2: Antimicrobial Testing
In a controlled study assessing the antimicrobial activity of isothiazole derivatives, this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural features in determining the antibacterial potency of these compounds.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share functional or structural similarities with 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one:
Key Observations :
- Electronic Effects: Methoxy groups in the target compound act as electron donors, contrasting with the electron-withdrawing chlorine atoms in the triazole analogue . This difference may alter reactivity in electrophilic substitution or redox reactions.
- Solubility : The dimethoxy groups likely improve aqueous solubility compared to chlorinated analogues, which are more lipophilic .
- Biological Relevance : Thiazole and triazole derivatives are often bioactive (e.g., antimicrobial, antiviral), suggesting the isothiazole variant may also exhibit such properties, though steric hindrance from methoxy groups could limit binding .
Spectroscopic and Physical Properties
- IR Spectroscopy : The acetyl C=O stretch is expected near 1720 cm⁻¹, consistent with ketones in analogous compounds (e.g., 1722 cm⁻¹ in ’s imidazolone derivative) .
- NMR : Methoxy protons would resonate near δ 3.8–4.0 ppm, distinct from chlorine-substituted aromatics (δ 7.0–7.5 ppm) in triazole derivatives .
- Melting Point : Expected to be lower than chlorinated analogues due to reduced crystallinity from methoxy groups.
Research Implications and Gaps
Reactivity Studies : The electron-rich isothiazole core may undergo electrophilic substitution at the 4-position, but methoxy groups could deactivate the ring compared to thiophene derivatives .
Safety Profile : Unlike the triazole analogue (), the absence of chlorine and methyl groups may reduce toxicity, but this requires experimental validation.
Biological Activity
1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one is a compound that belongs to the class of isothiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C₉H₁₁N₃O₂S
- Molecular Weight: 213.26 g/mol
Antimicrobial Activity
Research indicates that compounds containing isothiazole rings exhibit significant antimicrobial properties. A study highlighted the efficacy of various isothiazole derivatives against multiple bacterial strains, suggesting that modifications at different positions can enhance their activity. Specifically, this compound demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Properties
The antioxidant capacity of isothiazole derivatives has been extensively studied. The compound was evaluated for its ability to scavenge free radicals using assays such as DPPH and ABTS. Results indicated a significant reduction in oxidative stress markers, suggesting that it could be beneficial in preventing oxidative damage in biological systems .
Anticancer Potential
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial effects of several isothiazole derivatives, including this compound. The compound was tested against a panel of bacterial strains using the broth microdilution method. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a promising alternative for bacterial infections .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, this compound was subjected to various assays to determine its efficacy in neutralizing free radicals. The compound exhibited an IC50 value significantly lower than that of well-known antioxidants such as ascorbic acid, highlighting its potential use in oxidative stress-related conditions .
Data Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
